molecular formula C30H48O3 B14860557 3-Hydroxylanost-9(11)-24-dien-26-oic acid

3-Hydroxylanost-9(11)-24-dien-26-oic acid

Cat. No.: B14860557
M. Wt: 456.7 g/mol
InChI Key: UIRXJKGUEOMVRD-RPORAMOJSA-N
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Description

3-Hydroxylanost-9(11)-24-dien-26-oic acid is a naturally occurring triterpenoid compound. Triterpenoids are a class of chemical compounds composed of three terpene units, which are often found in plants and have various biological activities. This compound is known for its potential medicinal properties, including anti-inflammatory, anticancer, and antimicrobial effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxylanost-9(11)-24-dien-26-oic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of squalene, a natural precursor, followed by a series of oxidation and reduction reactions to introduce the hydroxyl and carboxyl groups.

    Cyclization of Squalene: Squalene undergoes cyclization to form the lanostane skeleton.

    Oxidation: The lanostane skeleton is oxidized to introduce the hydroxyl group at the 3-position.

    Reduction: Further reduction reactions are carried out to modify the double bonds and introduce the carboxyl group at the 26-position.

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources, such as plants that are rich in triterpenoids. The extraction process includes:

    Plant Material Collection: Harvesting plants known to contain high levels of triterpenoids.

    Extraction: Using solvents like ethanol or methanol to extract the triterpenoids from the plant material.

    Purification: Purifying the extracted compounds using techniques like chromatography to isolate this compound.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxylanost-9(11)-24-dien-26-oic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.

    Reduction: The double bonds in the compound can be reduced to form saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like Jones reagent (chromic acid in acetone) or PCC (pyridinium chlorochromate) can be used for oxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the hydroxyl group results in the formation of 3-oxo derivatives.

    Reduction: Reduction of double bonds leads to the formation of saturated lanostane derivatives.

    Substitution: Substitution reactions yield various functionalized derivatives, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other triterpenoid derivatives.

    Biology: Studied for its role in plant defense mechanisms and its effects on cell signaling pathways.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation.

    Industry: Utilized in the formulation of natural health products and cosmetics due to its bioactive properties.

Mechanism of Action

The mechanism of action of 3-Hydroxylanost-9(11)-24-dien-26-oic acid involves its interaction with various molecular targets and pathways:

    Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes like COX-2.

    Anticancer: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

    Antimicrobial: Disrupts microbial cell membranes and inhibits the synthesis of essential microbial proteins.

Comparison with Similar Compounds

3-Hydroxylanost-9(11)-24-dien-26-oic acid can be compared with other similar triterpenoid compounds, such as:

    Betulinic Acid: Another triterpenoid with similar anticancer and anti-inflammatory properties.

    Oleanolic Acid: Known for its hepatoprotective and anti-inflammatory effects.

    Ursolic Acid: Exhibits anticancer, anti-inflammatory, and antimicrobial activities.

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its combination of hydroxyl and carboxyl groups provides unique reactivity and biological activity compared to other triterpenoids.

Properties

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

(E,6R)-6-[(3S,10S,13R,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C30H48O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10,14,19,21,23-25,31H,8-9,11-13,15-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,23?,24?,25+,28-,29-,30+/m1/s1

InChI Key

UIRXJKGUEOMVRD-RPORAMOJSA-N

Isomeric SMILES

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2CCC4C3(CCC(C4(C)C)O)C)C)C

Origin of Product

United States

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